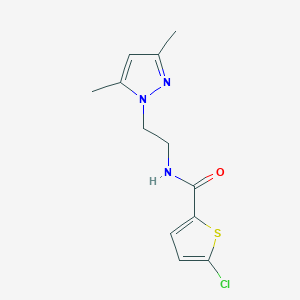
2-(2-Chlorophenoxy)-6-(2-chlorophenyl)pyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chlorophenoxy)-6-(2-chlorophenyl)pyridine-3-carbonitrile (2C6PC) is a synthetic chemical compound that has been increasingly studied in recent years due to its potential applications in scientific research. It is an aryl carbonitrile that has been found to be a useful intermediate for the synthesis of a variety of heterocyclic compounds. 2C6PC has also been studied for its potential use in drug discovery, as well as its ability to act as a catalyst in various reactions.
Aplicaciones Científicas De Investigación
Environmental Impact and Degradation Mechanisms
Chlorophenols in Municipal Solid Waste Incineration : A study by Peng et al. (2016) discusses the role of chlorophenols (CP) as precursors to dioxins in municipal solid waste incineration, highlighting their environmental impact and degradation mechanisms. The research suggests that CP, including compounds similar to the chlorophenyl groups in 2-(2-Chlorophenoxy)-6-(2-chlorophenyl)pyridine-3-carbonitrile, could contribute to the formation of dioxins through incomplete combustion or chemical reactions. This study underlines the importance of understanding the environmental fate and transformation pathways of chlorophenyl compounds (Peng et al., 2016).
Chemical Properties and Applications
Versatility of Pyridine Derivatives : Research on pyridine derivatives, such as the one conducted by Abu-Taweel et al. (2022), explores their wide-ranging applications in medicinal chemistry and as chemosensors. Given that this compound is a pyridine derivative, insights into its potential uses can be drawn from the general behavior and applications of its chemical class. Pyridine derivatives are noted for their biological activity and utility in detecting various species, indicating the potential of this compound in similar domains (Abu-Taweel et al., 2022).
Toxicological Aspects and Environmental Fate
Impact of Chlorinated Compounds on Aquatic Environments : Krijgsheld and Gen (1986) provide a critical review of the impact of chlorophenols, compounds related to the chlorophenyl components of this compound, on the aquatic environment. This review highlights the moderate to considerable toxicity of chlorophenols to fish and other aquatic life forms, their persistence under certain conditions, and their bioaccumulation potential. Such findings emphasize the need for careful consideration of the environmental and health impacts of chlorinated organic compounds (Krijgsheld & Gen, 1986).
Propiedades
IUPAC Name |
2-(2-chlorophenoxy)-6-(2-chlorophenyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Cl2N2O/c19-14-6-2-1-5-13(14)16-10-9-12(11-21)18(22-16)23-17-8-4-3-7-15(17)20/h1-10H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDNHLXGWSBNIGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=C(C=C2)C#N)OC3=CC=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
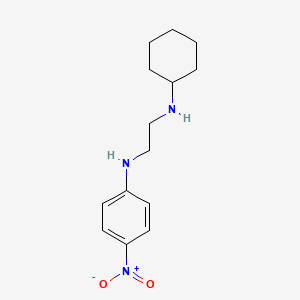


![(3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-iodophenyl)methanone](/img/structure/B2754728.png)
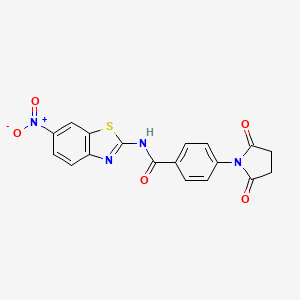
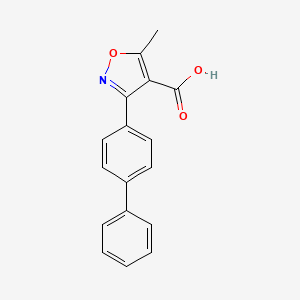
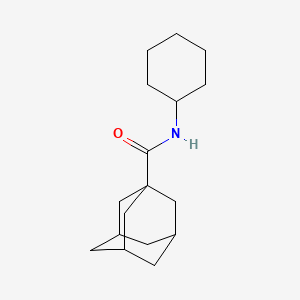
![N-[5-amino-4-(1H-1,3-benzodiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzamide](/img/structure/B2754733.png)
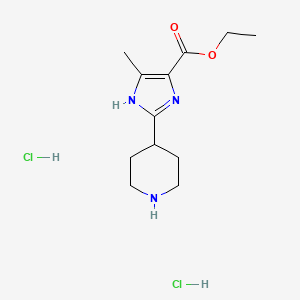
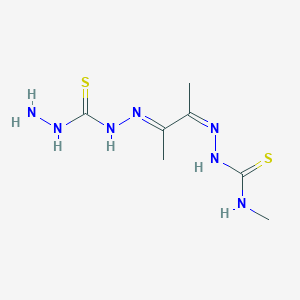
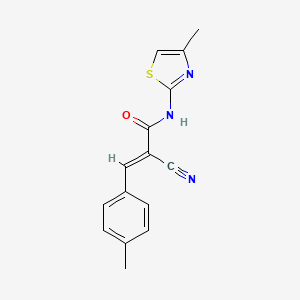
![2-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]sulfanyl-1H-benzimidazole](/img/structure/B2754740.png)
![(3S)-3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5-methylhexanoic acid](/img/structure/B2754742.png)
